An In-Depth Technical Guide to 7-Hydroxy-1-indanone: Chemical Properties, Structure, and Applications in Drug Discovery
An In-Depth Technical Guide to 7-Hydroxy-1-indanone: Chemical Properties, Structure, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-1-indanone is a versatile bicyclic aromatic ketone that has garnered significant attention in the fields of medicinal chemistry and organic synthesis.[1][2] Its unique structural framework, featuring a fused benzene ring and a cyclopentanone moiety with a hydroxyl group, makes it a valuable scaffold for the synthesis of a wide array of biologically active molecules.[3][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 7-Hydroxy-1-indanone, with a particular focus on its role in drug discovery and development. The indanone core is a privileged structure found in numerous pharmacologically active compounds, and the functionalization offered by the hydroxyl group in the 7-position provides a key handle for synthetic elaboration.[4][5] Derivatives of 7-Hydroxy-1-indanone have shown promise as anti-inflammatory agents, neuroprotective compounds, and intermediates in the synthesis of complex natural products.[5][6][7]
Chemical Structure and Properties
7-Hydroxy-1-indanone, with the chemical formula C₉H₈O₂, is a white to off-white crystalline solid.[2] The molecule consists of a 2,3-dihydro-1H-inden-1-one core with a hydroxyl group substituted at the 7-position of the aromatic ring.[8] This substitution pattern is crucial for its chemical reactivity and biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of 7-Hydroxy-1-indanone is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₂ | [8][9] |
| Molecular Weight | 148.16 g/mol | [2][9] |
| CAS Number | 6968-35-0 | [2][8] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 109-113 °C | [2][10] |
| Boiling Point | Not readily available | |
| Solubility | Soluble in various organic solvents | |
| pKa | Not readily available | |
| LogP | 1.52110 | [2] |
Structural Elucidation
The structure of 7-Hydroxy-1-indanone has been confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The crystal structure has also been determined, providing detailed insights into its three-dimensional conformation.[8]
-
¹H NMR Spectroscopy: The proton NMR spectrum of 7-Hydroxy-1-indanone would be expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the two methylene groups of the cyclopentanone ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule, including the carbonyl carbon at a characteristic downfield shift.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands for the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations.[11] A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretch, while a sharp, strong peak around 1680-1700 cm⁻¹ would correspond to the C=O stretch of the ketone.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 148, corresponding to the molecular weight of the compound. Fragmentation patterns would provide further structural information.[12]
Synthesis of 7-Hydroxy-1-indanone
Several synthetic routes to 7-Hydroxy-1-indanone have been reported, each with its own advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Method 1: Intramolecular Friedel-Crafts Acylation of 3-(3-hydroxyphenyl)propanoic acid
One common approach involves the intramolecular Friedel-Crafts acylation of 3-(3-hydroxyphenyl)propanoic acid.[1] This reaction is typically carried out in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), at elevated temperatures.[1][13]
Reaction Scheme:
Caption: Synthesis of 7-Hydroxy-1-indanone via intramolecular Friedel-Crafts acylation.
A significant drawback of this method is the concurrent formation of the isomeric 5-hydroxy-1-indanone, which can be difficult to separate from the desired product.[1][13] The harsh reaction conditions, including high temperatures, also contribute to high energy consumption.[1]
Method 2: Rearrangement of 2,3-dihydrochromen-4-one
Another synthetic strategy utilizes the rearrangement of 2,3-dihydrochromen-4-one (chromanone) in the presence of a Lewis acid, such as aluminum trichloride (AlCl₃), at high temperatures.[10]
Reaction Scheme:
Caption: Synthesis of 7-Hydroxy-1-indanone from 2,3-dihydrochromen-4-one.
While this method can provide good yields, the starting material can be expensive and difficult to obtain.[1] The high reaction temperature is also a notable disadvantage.[1]
Experimental Protocol (from 2,3-dihydrochromen-4-one): [10]
-
A mixture of aluminum chloride (37.0 g, 278 mmol) and sodium chloride (3.70 g, 61.3 mmol) is heated at 150 °C until a clear solution is formed.[10]
-
Commercially available 2,3-dihydro-4H-chromen-4-one (6.40 g, 43.2 mmol), preheated to 50 °C to dissolve, is added to the molten salt mixture.[10]
-
The reaction mixture is stirred at 200 °C for 20 minutes.[10]
-
After cooling, the gelatinous mixture is quenched by the slow addition of ice-cold hydrochloric acid (200 ml).[10]
-
The mixture is stirred for 30 minutes and then extracted with dichloromethane.[10]
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[10]
-
The crude product is purified by silica gel column chromatography (eluent: hexane-ethyl acetate gradient) to yield 7-hydroxy-1-indanone.[10]
Method 3: Multi-step Synthesis from 4-Hydroxybenzenesulfonic Acid
A more recent and optimized method aims to overcome the limitations of the previous approaches by starting from readily available 4-hydroxybenzenesulfonic acid.[13] This multi-step synthesis offers higher selectivity and avoids the formation of difficult-to-separate isomers.[13][14]
Synthetic Pathway:
Caption: Multi-step synthesis of 7-Hydroxy-1-indanone from 4-hydroxybenzenesulfonic acid.
This method provides a more controlled and scalable route to 7-Hydroxy-1-indanone, making it more suitable for industrial applications.[13]
Applications in Drug Development
The indanone scaffold is a well-established pharmacophore in medicinal chemistry, with the most notable example being Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[4][5] 7-Hydroxy-1-indanone serves as a crucial building block for the synthesis of novel drug candidates with diverse therapeutic potential.[3]
As a Versatile Intermediate
The presence of both a hydroxyl group and a ketone functionality allows for a variety of chemical modifications, making 7-Hydroxy-1-indanone a versatile starting material for the synthesis of more complex molecules.[2] The hydroxyl group can be alkylated, acylated, or used as a directing group in electrophilic aromatic substitution reactions. The ketone can undergo reactions such as aldol condensation, reduction, or conversion to an oxime.
Biological Activities of 7-Hydroxy-1-indanone Derivatives
-
Anti-inflammatory Agents: Derivatives of 7-Hydroxy-1-indanone, specifically 2-benzylidene-1-indanone derivatives, have been investigated for their anti-inflammatory properties.[7] These compounds have shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[7] The structure-activity relationship studies suggest that the substitution pattern on the indanone ring and the benzylidene moiety plays a crucial role in their anti-inflammatory activity.[7]
-
Neuroprotective Agents: The indanone core is a key feature of compounds targeting neurodegenerative diseases.[5] While direct biological data for 7-Hydroxy-1-indanone itself in this context is limited, its derivatives are being explored for their potential to modulate the activity of enzymes like monoamine oxidases (MAO) and acetylcholinesterase (AChE), which are implicated in the pathophysiology of various neurological disorders.[5]
-
Excited-State Intramolecular Proton Transfer (ESIPT): 7-Hydroxy-1-indanone is a reactant used for studying excited-state intramolecular proton transfer (ESIPT).[9][15] This photochemical process is of fundamental interest and has applications in the development of fluorescent probes, sensors, and molecular devices.[15]
Safety and Handling
7-Hydroxy-1-indanone is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification: [8][16][17]
Precautionary Measures: [16][17]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[16][17] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded.[16]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[16]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[16]
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[16]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[16]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[16]
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[16][18]
Conclusion
7-Hydroxy-1-indanone is a molecule of significant interest to the scientific community, particularly those involved in drug discovery and organic synthesis. Its well-defined chemical properties, versatile reactivity, and the established biological importance of the indanone scaffold make it a valuable tool for the development of novel therapeutic agents. The synthetic methodologies, while presenting some challenges, have evolved to provide more efficient and selective routes to this important intermediate. As research into the therapeutic potential of indanone derivatives continues to expand, the demand for a comprehensive understanding of key building blocks like 7-Hydroxy-1-indanone will undoubtedly grow.
References
-
Preparation method of 7-hydroxy-1-indanone - Eureka | Patsnap. (URL: [Link])
-
7-Hydroxy-1-indanone | C9H8O2 | CID 248078 - PubChem. (URL: [Link])
- CN105330525A - Preparation method of 7-hydroxy-1-indanone - Google P
-
7-hydroxy-1-indanone (C9H8O2) - PubChemLite. (URL: [Link])
-
7-hydroxy-1-indanone - Stenutz. (URL: [Link])
-
Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. (URL: [Link])
-
Synthesis of 1-indanones with a broad range of biological activity - ResearchGate. (URL: [Link])
-
Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for - ScienceOpen. (URL: [Link])
-
Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (URL: [Link])
-
Energetic and Structural Studies of Two Biomass-Derived Compounds: 6- and 7-hydroxy-1-indanones - MDPI. (URL: [Link])
-
7-Hydroxy-2,3-dihydro-1-indanone | C9H10O2 | CID 141184813 - PubChem. (URL: [Link])
-
Recent developments in biological activities of indanones | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis and Activity of Aurone and Indanone Derivatives - PubMed. (URL: [Link])
-
4,6-Dimethyl-7-hydroxy-1-indanone | C11H12O2 | CID 240718 - PubChem. (URL: [Link])
-
1-Indanone | C9H8O | CID 6735 - PubChem. (URL: [Link])
-
1H-Inden-1-one, 2,3-dihydro- - the NIST WebBook. (URL: [Link])
-
Unknown Organic Spectra Experiment Part 1, Introduction and Spectra Tables - YouTube. (URL: [Link])
Sources
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. scienceopen.com [scienceopen.com]
- 8. 7-Hydroxy-1-indanone | C9H8O2 | CID 248078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. 7-Hydroxy-1-indanone | 6968-35-0 [chemicalbook.com]
- 11. 7-Hydroxy-1-indanone(6968-35-0) IR Spectrum [chemicalbook.com]
- 12. PubChemLite - 7-hydroxy-1-indanone (C9H8O2) [pubchemlite.lcsb.uni.lu]
- 13. Preparation method of 7-hydroxy-1-indanone - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN105330525A - Preparation method of 7-hydroxy-1-indanone - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. fishersci.com [fishersci.com]
- 17. 7-Hydroxy-1-indanone 97 6968-35-0 [sigmaaldrich.com]
- 18. 7-Hydroxy-1-indanone - Safety Data Sheet [chemicalbook.com]
